molecular formula C17H17BrClFN4O B2412712 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034380-63-5

5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2412712
CAS No.: 2034380-63-5
M. Wt: 427.7
InChI Key: DDMXFUNIRMQSTC-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide scaffold, which is a common fragment in many pharmaceuticals . The compound also includes a 5-fluoropyrimidin-2-yl group, which is a key component in many potent antagonists against P2X7 receptors .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible starting material is 2-chloro-5-fluoropyrimidine, which can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 . This reaction forms a C-N bond, which is a key step in the synthesis of many bioactive compounds .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and its derivatives, showcasing their potential as novel non-peptide CCR5 antagonists. These compounds have been prepared through complex synthetic pathways, involving elimination reactions, reduction reactions, and bromization. The final products have been characterized using techniques such as 1 H NMR, 13 C NMR, and MS to confirm their structures (Bi, 2014), (De-ju, 2014), (De-ju, 2015).

Biological Activity and Applications

The synthesized compounds exhibit certain bioactivities, particularly as CCR5 antagonists, which can be targeted in the prevention of human HIV-1 infection. Chemokine receptor CCR5 plays a major role in HIV-1 entry into cells, making these antagonists valuable for research and potential therapeutic applications (De-ju, 2014).

Pharmacokinetics and Stability Studies

Research into the pharmacokinetics and stability of related compounds, such as anaplastic lymphoma kinase (ALK) inhibitors, provides insights into the challenges of drug metabolism and the importance of stability in therapeutic compounds. These studies involve understanding the metabolic pathways, the impact of hydrolysis-mediated clearance, and the search for analogs with increased stability in plasma (Teffera et al., 2013).

Synthesis of Derivatives for Receptor Agonist Activity

The synthesis of benzamide derivatives and their evaluation as serotonin 4 (5-HT(4)) receptor agonists highlight the potential of these compounds in modulating gastrointestinal motility, showcasing their potential therapeutic applications (Sonda et al., 2003).

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClFN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMXFUNIRMQSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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